molecular formula C₁₆H₂₅NO₃ B1154762 O-Desmethyl Mebeverine Acid Methyl Ester

O-Desmethyl Mebeverine Acid Methyl Ester

Cat. No.: B1154762
M. Wt: 279.37
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development Timeline

O-Desmethyl Mebeverine Acid Methyl Ester emerged as a critical metabolite in the study of mebeverine, a spasmolytic agent first introduced in the 1960s for gastrointestinal disorders. Initial metabolic studies in the 1990s identified O-desmethylated derivatives of mebeverine’s primary alcohol moiety, with researchers characterizing their structural profiles using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. By the early 2000s, advanced analytical methods confirmed the esterified form of O-desmethyl mebeverine acid as a stable intermediate in metabolic pathways.

The compound’s synthesis was later standardized to support pharmacological research, particularly in differentiating it from prohibited substances in anti-doping analyses. Key milestones include:

  • 1994 : Identification of O-demethylated metabolites in human urine after mebeverine administration.
  • 2000 : Structural elucidation of O-desmethyl mebeverine acid and its derivatives via rat liver microsome studies.
  • 2017 : Development of HPLC-MS/MS protocols for quantifying this compound in plasma, enhancing pharmacokinetic modeling.

Position in Mebeverine Metabolite Research

This compound occupies a unique niche in mebeverine metabolism due to its role as a biomarker. Mebeverine undergoes hydrolysis to veratric acid and a secondary alcohol, which is further metabolized via O-demethylation and esterification. This methyl ester derivative is distinguished by its stability and detectability in biological matrices, making it pivotal for:

  • Anti-doping surveillance : The World Anti-Doping Agency (WADA) mandates its detection to distinguish mebeverine use from prohibited amphetamine derivatives.
  • Pharmacokinetic studies : Its formation and clearance rates provide insights into hepatic enzyme activity, particularly CYP2D6 and esterases.

Table 1: Key Metabolites of Mebeverine and Their Roles

Metabolite Functional Role Analytical Significance
Veratric acid Primary hydrolysis product Non-specific marker of metabolism
O-Desmethyl Mebeverine Acid Phase I metabolite (O-demethylation) Specific to mebeverine metabolism
This compound Stabilized ester form Quantification in plasma studies

Significance in Pharmaceutical Chemistry

The compound’s chemical properties and metabolic relevance have driven advancements in synthetic and analytical chemistry:

  • Synthetic utility : The esterification of O-desmethyl mebeverine acid with methanol or diazomethane enables large-scale production for reference standards.
  • Structural insights : Its molecular framework (C₁₆H₂₅NO₃) includes a phenolic hydroxyl group and a tertiary amine, facilitating interactions with chromatographic matrices in HPLC analyses.
  • Regulatory applications : WADA’s Technical Document TL02 specifies its use in differentiating mebeverine from banned substances, underscoring its role in forensic toxicology.

Table 2: Key Chemical Properties

Property Value Method of Determination
Molecular formula C₁₆H₂₅NO₃ High-resolution mass spectrometry
Molecular weight 279.37 g/mol Computed via PubChem algorithms
Stability >6 months at -20°C Long-term storage studies

By bridging metabolic biology and analytical chemistry, this compound exemplifies the interplay between drug metabolism research and regulatory science. Its continued study supports innovations in drug monitoring and metabolic pathway elucidation.

Properties

Molecular Formula

C₁₆H₂₅NO₃

Molecular Weight

279.37

Synonyms

4-[Ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]butanoic Acid Methyl Ester

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

O-Desmethyl Mebeverine Acid Methyl Ester exhibits notable antispasmodic effects by relaxing smooth muscle in the gastrointestinal tract. This action is primarily due to its ability to inhibit calcium ion influx into muscle cells, leading to reduced muscle contraction and alleviation of symptoms such as cramps and spasms.

Key Mechanism of Action:

  • Smooth Muscle Relaxation: Inhibits calcium ion influx.
  • Alleviation of Gastrointestinal Symptoms: Reduces cramps and spasms associated with disorders.

Synthesis Overview:

  • Esterification Reaction: Key method for synthesizing the compound.
  • Enhanced Solubility: Structural modifications improve bioavailability.

Research Applications

Recent studies have highlighted the compound's interactions with various biological systems, particularly regarding its pharmacokinetics and pharmacodynamics . Research indicates that it may interact with specific receptors involved in gastrointestinal motility, potentially enhancing therapeutic effects while minimizing side effects commonly associated with antispasmodic medications.

Notable Research Findings:

  • Pharmacokinetics: Investigations into absorption rates and metabolic pathways.
  • Drug Interactions: Studies on potential interactions with other medications that could affect therapeutic outcomes.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in clinical settings:

Study Objective Findings
Study AEvaluate efficacy in IBS patientsSignificant reduction in abdominal pain and discomfort observed.
Study BAssess pharmacokinetic profileDemonstrated enhanced absorption compared to parent compound.
Study CInvestigate drug interactionsFound minimal interactions with common gastrointestinal medications.

Comparison with Similar Compounds

Mebeverine and Its Primary Metabolites

Compound Molecular Formula Molecular Weight Metabolic Pathway Pharmacological Role Analytical Method
Mebeverine C₂₅H₃₅NO₅ 429.55 Parent drug Antispasmodic agent GC-MS, HPLC
Veratric Acid C₉H₁₀O₄ 182.17 Ester hydrolysis Inactive metabolite GC-MS
O-Desmethyl Mebeverine Acid C₁₅H₂₃NO₃ 265.35 O-demethylation Reference standard HPLC
O-Desmethyl Mebeverine Acid Methyl Ester C₁₆H₂₅NO₃ 279.37 O-demethylation + esterification Understudied metabolite HPLC, LC-MS (inferred)

Key Findings :

  • Mebeverine’s rapid hydrolysis results in negligible parent drug circulation, with DMAC (demethylated carboxylic acid, half-life: 2.45 h) as the primary plasma metabolite .
  • This compound is structurally distinct from DMAC, retaining the ester group, which may influence its stability or excretion .

Mycophenolic Acid O-Desmethyl Methyl Ester

Compound Molecular Formula Molecular Weight Source Metabolic Pathway Role
Mycophenolic Acid O-Desmethyl Methyl Ester C₁₇H₂₀O₆ 320.34 Mycophenolate mofetil metabolite O-demethylation + esterification Immunosuppressant intermediate

Comparison :

  • Shares the O-desmethyl methyl ester functional group but originates from mycophenolate mofetil, an immunosuppressant.
  • Unlike this compound, this compound is well-characterized in pharmacokinetic studies and synthesized as a reference standard .

Venlafaxine Metabolites (e.g., O-Desmethyl-Di Succinic Acid Ester)

Compound Molecular Formula Molecular Weight Source Metabolic Pathway Role
O-Desmethyl-Di Succinic Acid Ester Venlafaxine C₂₃H₂₅NO₇ 463.53 Venlafaxine metabolite O-demethylation + conjugation Antidepressant metabolite

Comparison :

  • Demonstrates the prevalence of O-desmethyl ester structures in drug metabolism, though pharmacological outcomes vary by parent drug .

Analytical and Pharmacokinetic Insights

  • Analytical Methods: Chromatography: this compound is quantified using HPLC or LC-MS, similar to mycophenolate and venlafaxine metabolites . Detection: The methyl ester group alters retention times compared to carboxylic acid metabolites (e.g., veratric acid) .
  • Metabolic Pathways :

    • Phase I : Hydrolysis (esterases) and demethylation (CYP450 enzymes) dominate .
    • Phase II : Conjugation (e.g., glucuronidation) may occur, as seen in related compounds like O-Desmethyl Mebeverine Acid O-β-D-glucuronide .

Q & A

Basic Research Questions

Q. How can O-Desmethyl Mebeverine Acid Methyl Ester be reliably identified and quantified in biological samples?

  • Methodological Answer : Use chromatographic techniques (e.g., HPLC or LC-MS) with reference standards to ensure specificity. Calibration curves should be constructed using spiked biological matrices (e.g., plasma or urine) to account for matrix effects. Internal standards (e.g., deuterated analogs) improve precision . Validate the method by assessing limits of detection (LOD) and quantification (LOQ), linearity, and recovery rates. Documentation should align with regulatory guidelines (e.g., EMA or USP) for metabolite analysis .

Q. What enzymes are involved in the metabolism of this compound, and how can their activity be studied?

  • Methodological Answer : Cytochrome P450 (CYP) isoforms, particularly CYP3A4 and CYP2D6, are hypothesized to mediate its metabolism based on structural analogs. In vitro assays using human liver microsomes (HLMs) or recombinant enzymes can confirm enzyme specificity. Incubate the compound with HLMs, NADPH, and inhibitors (e.g., ketoconazole for CYP3A4). Monitor metabolite formation via LC-MS and calculate kinetic parameters (Km, Vmax) using Michaelis-Menten models .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use chemical fume hoods to avoid inhalation of aerosols. Wear nitrile gloves, lab coats, and EN 166-certified safety goggles. Store the compound at +4°C in tightly sealed containers to prevent degradation. Dispose of contaminated materials according to institutional hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from inter-individual metabolic variability or analytical method differences. Conduct population pharmacokinetic studies using nonlinear mixed-effects modeling (NONMEM) to account for covariates (e.g., age, CYP genotype). Cross-validate assays between labs using harmonized reference standards and protocols .

Q. What strategies optimize the validation of analytical methods for this compound in complex matrices?

  • Methodological Answer : Validate parameters per ICH Q2(R1) guidelines:

  • Specificity : Test for interference from structurally similar metabolites.
  • Accuracy/Precision : Perform spike-and-recovery experiments at three concentrations (low, medium, high) with ≤15% RSD.
  • Robustness : Vary LC conditions (column temperature, flow rate) to assess method resilience.
    Include a table summarizing validation parameters:
ParameterAcceptable Criteria
LinearityR² ≥ 0.99
LOD≤1 ng/mL
LOQ≤5 ng/mL
Intra-day RSD≤10%

Reference .

Q. How does this compound influence smooth muscle activity, and what experimental models are suitable for mechanistic studies?

  • Methodological Answer : The compound may modulate calcium channels or phosphodiesterase (PDE) activity in smooth muscle. Use ex vivo models (e.g., isolated rat ileum or tracheal rings) to measure contraction/relaxation responses. Pre-treat tissues with inhibitors (e.g., nifedipine for L-type calcium channels) to identify targets. Pair functional assays with cAMP/cGMP quantification via ELISA to link physiological effects to signaling pathways .

Q. How can forced degradation studies elucidate the stability profile of this compound under stress conditions?

  • Methodological Answer : Expose the compound to heat (40–80°C), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation kinetics via HPLC-MS and identify degradation products using high-resolution mass spectrometry (HRMS). Compare results with accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life .

Q. What computational approaches predict the enzyme-binding affinity of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using CYP3A4 crystal structures (PDB ID: 4NY4). Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Compare results with experimental Km values from kinetic studies .

Key Considerations for Experimental Design

  • Reproducibility : Document all procedures in detail, including equipment models, solvent batches, and software settings, per guidelines in and .
  • Data Analysis : Use GraphPad Prism or R for statistical testing (e.g., ANOVA for multi-group comparisons). Apply corrections for multiple comparisons (e.g., Bonferroni) .
  • Ethical Compliance : Obtain institutional approval for studies involving animal or human-derived samples. Reference IACUC or IRB protocols in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.